6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H18N4O3/c1-12-18-19(13-8-9-16(26)17(10-13)27-2)15(11-22)20(23)28-21(18)25(24-12)14-6-4-3-5-7-14/h3-10,19,26H,23H2,1-2H3 |
InChI Key |
ZERBAKAAWUYFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction in Aqueous Micellar Systems
The most widely adopted method involves a sequential three-component reaction using aromatic aldehydes, malononitrile, and pyrazolin-5-ones. In a water–sodium dodecyl sulfate (SDS)–1-butyl-3-methylimidazolium bromide ([BMIm]Br) composite system, 4-hydroxy-3-methoxybenzaldehyde (1.1 mmol), malononitrile (1.1 mmol), and 3-methyl-1-phenylpyrazolin-5-one (1 mmol) react at 80°C for 60–80 minutes. SDS acts as a surfactant to enhance solubility, while [BMIm]Br facilitates proton transfer and stabilizes intermediates through hydrogen bonding.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Water (4 mL) |
| Catalysts | SDS (10 mg, 3.5 mol%) |
| [BMIm]Br (20 mg, 10 mol%) | |
| Reaction Time | 60–80 minutes |
| Yield | 93% |
This method avoids volatile organic solvents and column chromatography, with products isolated via recrystallization from ethanol-water (1:1).
Mechanistic Insights and Regioselectivity Control
Role of N-Substituents in Pyrazolinone
The N-phenyl group in 3-methyl-1-phenylpyrazolin-5-one directs regioselectivity toward 1,4-dihydropyrano[2,3-c]pyrazoles rather than 2,4-dihydro analogs. Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) indicate that the N-phenyl group lowers the energy barrier for keto-enol tautomerization, favoring cyclization at the N1 position. In contrast, N-unsubstituted pyrazolinones form 2,4-dihydro derivatives due to steric and electronic effects.
Reaction Pathway
-
Knoevenagel Condensation : 4-Hydroxy-3-methoxybenzaldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : Pyrazolin-5-one attacks the nitrile’s β-carbon, generating a pyran ring precursor.
-
Tautomerization and Cyclization : Intramolecular cyclization yields the pyrano[2,3-c]pyrazole core, stabilized by [BMIm]Br.
Optimization of Reaction Parameters
Catalyst Loading and Temperature Effects
Increasing SDS beyond 3.5 mol% reduces yield due to micelle overcrowding, while temperatures below 80°C prolong reaction times (>120 minutes). A 10 mol% [BMIm]Br loading optimizes hydrogen bonding without side reactions.
Solvent and Substrate Scope
Polar protic solvents like water enhance reaction rates by stabilizing ionic intermediates. The protocol accommodates electron-deficient aldehydes (e.g., nitro-, chloro-substituted) but requires longer times (80–100 minutes) for sterically hindered variants.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions for the target compound:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 12.06 (s, 1H, NH),
-
δ 8.86 (s, 1H, phenolic OH),
-
δ 6.73–6.70 (m, 2H, aromatic H),
-
δ 4.50 (s, 1H, CH pyran),
-
δ 3.71 (s, 3H, OCH₃),
¹³C NMR (100 MHz, DMSO-d₆) :
-
δ 161.1 (C=O),
-
δ 155.2 (C–O methoxy),
-
δ 120.2 (aromatic C),
-
δ 98.3 (pyran C4),
-
δ 55.4 (OCH₃),
Comparative Analysis of Alternative Methods
Ionic Liquid-Free Approaches
Patents describe analogous syntheses using ethanol–water mixtures at reflux (∆ 12 hours), but yields are lower (75–80%) due to incomplete cyclization.
Solid-Supported Catalysis
Silica-supported sulfonic acid catalysts achieve 85% yield in 90 minutes but require tedious catalyst preparation.
Stability and Purification
The product exhibits high thermal stability (m.p. 230–232°C) and is purified via ethanol-water recrystallization, eliminating chromatographic methods. DFT studies confirm thermodynamic stability, with HOMO-LUMO gaps of 4.2–4.5 eV for 1,4-dihydro derivatives .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s synthesis involves stepwise condensation and cyclization . For example, in the four-component reaction:
-
Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.
-
Benzyl alcohol undergoes oxidation to form an aldehyde, which then reacts with malononitrile.
-
Cyclization occurs via vinylogous anomeric-based oxidation, facilitated by catalysts like eosin Y, to form the pyrano[2,3-c]pyrazole core .
The role of oxidative cyclization is critical, as seen in the formation of the dihydropyrano[2,3-c]pyrazole ring system. TBHP (tert-butyl hydroperoxide) is used as an oxidizing agent in some protocols .
Chemical Transformations
The compound undergoes several post-synthetic modifications , including:
-
Oxidation : Conversion of dihydro derivatives to oxo forms (e.g., oxidation of the dihydropyrano[2,3-c]pyrazole ring).
-
Reduction : Reduction of nitro groups to amines (though not directly applicable here, as the compound already contains an amino group).
-
Substitution : Electrophilic or nucleophilic substitution of functional groups (e.g., methoxy or hydroxyl groups) to introduce new substituents.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., TBHP) | Oxo-pyrano[2,3-c]pyrazole derivatives |
| Substitution | Electrophilic/nucleophilic reagents | Modified derivatives with altered substituents |
Analytical Characterization
The compound is characterized using:
-
NMR spectroscopy : ¹H and ¹³C NMR data confirm the presence of amino, hydroxyl, and methoxy groups, as well as the aromatic pyrano[2,3-c]pyrazole core .
-
FT-IR spectroscopy : Key absorption bands include C≡N (2195 cm⁻¹), NH₂ (3220–3274 cm⁻¹), and OH (3412–3490 cm⁻¹) .
-
Mass spectrometry : HRMS is used to verify molecular weight and purity .
Industrial and Scalability Considerations
Continuous flow reactors are employed for large-scale production , offering precise control over reaction parameters (temperature, pressure) and adherence to green chemistry principles (e.g., benign solvents).
Scientific Research Applications
Antibacterial and Antiviral Activities
Research indicates that 6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant antibacterial and antiviral properties. It has been shown to inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, which contributes to its antibacterial effects. Additionally, studies suggest potential antiviral mechanisms that warrant further investigation for therapeutic applications against various infectious diseases .
Cancer Treatment
The compound is under investigation for its potential use in cancer treatment due to its ability to modulate specific molecular targets involved in tumor progression. Preliminary studies suggest that it may affect pathways related to cell proliferation and apoptosis, making it a candidate for further research in oncology .
Synthetic Routes
The synthesis of 6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method allows for efficient construction by combining multiple reactants in a single vessel. Key reactants include aldehydes, malononitrile, and β-ketoesters .
Industrial Production
In industrial settings, continuous flow reactors are employed for scaling up production. These reactors facilitate better control over reaction conditions such as temperature and pressure while adhering to green chemistry principles to minimize environmental impact .
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy, hydroxy) enhance solubility and hydrogen-bonding capacity, as seen in the target compound’s 4-hydroxy-3-methoxyphenyl group .
- Bulkier substituents (e.g., benzodioxole) may improve binding to hydrophobic enzyme pockets .
Physicochemical Properties
Substituents critically influence melting points, spectral signatures, and stability:
- halogenated analogs due to weaker crystal packing.
Spectral Data :
- Stability: DFT studies indicate substituents like chloro groups stabilize the dihydropyrano ring by 4.60 kcal/mol compared to non-halogenated analogs .
Biological Activity
6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H17N5O2
- Molecular Weight : 371.4 g/mol
- IUPAC Name : 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile
The structure contains a dihydropyrano-pyrazole core, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient for generating complex structures. The reaction generally involves the condensation of appropriate aldehydes with pyrazole derivatives and cyanoacetate under acidic or basic conditions to yield the target compound with good yields and purity .
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. The cytotoxicity was evaluated against various cancer cell lines, including:
| Cell Line | IC50 (nM) |
|---|---|
| HepG2 (liver) | 399 |
| DLDI (colon) | 890 |
| NUGC (gastric) | 60 |
| MCF (breast) | 580 |
The compound exhibited selective activity against liver and gastric cancer cell lines, indicating its potential as an anticancer agent. Notably, the derivative with a 4-chlorophenyl substituent showed enhanced activity compared to others .
Anti-inflammatory and Antimicrobial Activity
In addition to its anticancer effects, derivatives of this compound have been reported to possess anti-inflammatory and antimicrobial activities. Research indicates that certain pyrazole derivatives can inhibit key inflammatory pathways and exhibit antibacterial effects against strains such as E. coli and S. aureus at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of 6-amino derivatives is influenced by various substituents on the pyrazole ring. For instance:
- Hydroxy and Methoxy Substituents : Enhance solubility and biological activity.
- Amino Group : Plays a critical role in binding interactions with biological targets.
The presence of electronegative groups like chlorine has been associated with increased potency against specific cancer types, suggesting a strategic approach to designing more effective derivatives .
Case Studies
- Cytotoxicity Study : A comparative analysis of various derivatives indicated that modifications in the aromatic rings significantly impacted cytotoxicity profiles across different cancer cell lines.
- Multicomponent Reaction Efficiency : The use of MCRs in synthesizing these compounds has been highlighted as a robust method for generating libraries of biologically active molecules efficiently.
Q & A
Q. What are the optimized catalytic systems for synthesizing this pyranopyrazole derivative, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using diverse catalysts. For example:
- Hexagonal mesoporous silica (HMS)-based nanocatalysts achieve yields >85% under mild conditions (60–80°C, ethanol/water solvents) .
- Isonicotinic acid as a dual organocatalyst enables solvent-free synthesis at 85°C with 10 mol% catalyst loading, reducing reaction time to 30–40 minutes .
- p-Dodecylbenzenesulfonic acid (DBSA) in aqueous media provides an eco-friendly approach with 80–90% yields . Catalyst selection impacts reaction efficiency: Brønsted acids (e.g., DBSA) enhance electrophilic activation, while HMS improves surface area for reactant adsorption.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer: Essential techniques include:
- IR spectroscopy : Identify NH₂ (3350–3450 cm⁻¹), CN (2187–2200 cm⁻¹), and C=O (1643–1660 cm⁻¹) stretches .
- ¹H NMR : Key signals include the pyran-CH proton (δ 4.56–4.97 ppm) and methyl groups (δ 1.79–1.91 ppm) .
- X-ray crystallography : Resolve dihedral angles between pyran and pyrazole rings (e.g., 4.73° in P2₁/c space group) to confirm stereochemistry .
Q. How do solvent systems affect the synthesis of this compound in green chemistry approaches?
Methodological Answer: Water and aqueous micellar systems minimize environmental impact:
- Water-SDS-[BMIm]Br composite systems enable one-pot synthesis at 70°C with 85–90% yields, leveraging ionic liquid-mediated stabilization of intermediates .
- CTACl (cetyltrimethylammonium chloride) in water enhances solubility of hydrophobic aldehydes, reducing reaction time to 25 minutes .
Advanced Research Questions
Q. What computational insights explain the thermodynamic stability of structural isomers of this compound?
Methodological Answer: DFT studies reveal:
- The 1,4-dihydropyrano[2,3-c]pyrazole isomer is 4.60 kcal/mol more stable than the 2,4-dihydro counterpart due to reduced ring strain and optimized π-π stacking between aromatic substituents .
- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase stability by 2.3 kcal/mol via resonance-assisted hydrogen bonding .
Q. How can structural modifications enhance biological activity, and what in vitro assays validate these effects?
Methodological Answer: Key derivatization strategies and assays include:
- Antihypertensive activity : Introduce p-nitrophenyl substituents to mimic calcium channel blockers (e.g., nifedipine). Vasorelaxant assays on rat aortic rings show EC₅₀ values of 12.7 µM .
- Anticancer activity : Fluorophenyl derivatives (e.g., 3e) inhibit RalA GTPase in hepatocellular carcinoma (IC₅₀ = 8.2 µM) via Western blot and apoptosis assays .
- Antimicrobial activity : Chloro/nitro-substituted analogs (e.g., 5, 6, 10, 13) show MIC values of 4–8 µg/mL against S. aureus using broth microdilution .
Q. What crystallographic data reveal intermolecular interactions critical for solid-state stability?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) highlights:
Q. How can this compound serve as a precursor for synthesizing multifunctional additives or heterocyclic hybrids?
Methodological Answer: Functionalization pathways include:
- Schiff base formation : React with aldehydes/isatin in glacial acetic acid to yield lubricant additives (e.g., 3a-h) with antioxidant properties (IC₅₀ = 32 µM in DPPH assays) .
- Heterocyclic hybrids : Condense with enaminonitriles to generate pyrimidinone or oxazinone hybrids, validated via ¹³C NMR and mass spectrometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
